

An In-Depth Technical Guide to Methyl 3-Oxoheptanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-oxoheptanoate**

Cat. No.: **B126765**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxoheptanoate is a versatile β -keto ester that serves as a crucial intermediate in a variety of chemical syntheses. Its unique molecular structure, featuring both a ketone and an ester functional group, imparts a high degree of reactivity, making it an invaluable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl 3-oxoheptanoate**, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.^{[1][2]}

Chemical and Physical Properties

Methyl 3-oxoheptanoate is a colorless to pale yellow, transparent liquid with a fruity aroma.^[1] ^[2] It is widely utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics.^[1] Its primary application in research and industry, however, lies in its role as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^[1]

Table 1: Physicochemical Properties of Methyl 3-Oxoheptanoate

Property	Value	Reference(s)
CAS Number	39815-78-6	[1] [3]
Molecular Formula	C ₈ H ₁₄ O ₃	[1] [3]
Molecular Weight	158.19 g/mol	[3]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	0.994 g/mL at 20 °C	[2]
Boiling Point	90-91 °C at 15 hPa	[2]
Refractive Index	1.4280-1.4310 at 20 °C	[2]
Flash Point	95 °C	[2]
Solubility	Slightly soluble in chloroform and methanol.	[2]
pKa (Predicted)	10.63 ± 0.46	[2]

Experimental Protocols

Synthesis of Methyl 3-Oxoheptanoate via Alkylation of Methyl Acetoacetate

This protocol describes the synthesis of **methyl 3-oxoheptanoate** from methyl acetoacetate and 1-iodopropane. The reaction proceeds via the formation of a dianion of methyl acetoacetate, followed by alkylation.

Materials:

- Anhydrous tetrahydrofuran (THF)
- Diisopropylamine
- n-Butyllithium (1.6 M in hexane)
- Methyl acetoacetate

- 1-Iodopropane
- 37% Hydrochloric acid
- Ether (Et₂O)
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen gas supply
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:[[2](#)]

- In a 200 mL round-bottom flask under a nitrogen atmosphere, add 14 mL of diisopropylamine to anhydrous tetrahydrofuran (THF).
- Slowly add 59 mL of a 1.6 M n-butyllithium solution in hexane to the stirred solution. Maintain the reaction under a nitrogen atmosphere and stir for 20 minutes. This step generates lithium diisopropylamide (LDA).
- Cool the reaction mixture to 0 °C using an ice bath.
- Add 9.3 mL of methyl acetoacetate dropwise to the reaction mixture and continue stirring at 0 °C for 30 minutes.
- Slowly add another 54 mL of the 1.6 M n-butyllithium solution in hexane and stir for an additional 30 minutes.
- To the resulting dark orange solution, add 8.4 mL of 1-iodopropane dropwise.

- Allow the reaction mixture to gradually warm to room temperature and continue stirring for 30 minutes.
- Quench the reaction by the slow, dropwise addition of a solution of 50 mL of 37% hydrochloric acid diluted with 100 mL of water. Ensure the temperature is kept below 15 °C during this addition.
- Extract the reaction mixture with ether (Et₂O).
- Wash the organic phase with a saturated sodium chloride (NaCl) solution.
- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
- Concentrate the solution under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude **methyl 3-oxoheptanoate** can be purified by silica gel column chromatography.

Materials:

- Crude **methyl 3-oxoheptanoate**
- Silica gel (200-300 mesh)
- Hexane
- Ethyl acetate
- Glass chromatography column
- Fraction collection tubes
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp or potassium permanganate stain for visualization

Procedure:

- Slurry Preparation: Prepare a slurry of silica gel in hexane.
- Column Packing: Pack the chromatography column with the silica gel slurry.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
- Elution: Elute the column with a mixture of hexane and ethyl acetate. A common starting eluent system is a 9:1 mixture of hexane to ethyl acetate.^[4] The polarity of the eluent can be gradually increased to facilitate the separation.
- Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
- Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified **methyl 3-oxoheptanoate** as a clear oil.

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of **methyl 3-oxoheptanoate** provides characteristic signals corresponding to the different protons in the molecule.

Table 2: ¹H NMR Spectral Data for **Methyl 3-Oxoheptanoate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.73	s	3H	-OCH ₃
3.44	s	2H	-COCH ₂ CO-
2.53	t	2H	-CH ₂ CO-
1.22-1.65	m	4H	-CH ₂ CH ₂ CH ₃
0.90	t	3H	-CH ₂ CH ₃

Reference:[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for **Methyl 3-Oxoheptanoate**

Chemical Shift (δ , ppm)	Assignment
~203	C=O (ketone)
~168	C=O (ester)
~52	-OCH ₃
~49	-COCH ₂ CO-
~43	-CH ₂ CO-
~26	-CH ₂ CH ₂ CH ₃
~22	-CH ₂ CH ₃
~14	-CH ₃

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum of **methyl 3-oxoheptanoate** shows characteristic absorption bands for its functional groups.

Table 4: IR Spectral Data for **Methyl 3-Oxoheptanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1745	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~2960-2870	Medium	C-H stretch (aliphatic)
~1250-1000	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

The mass spectrum of **methyl 3-oxoheptanoate** provides information about its molecular weight and fragmentation pattern.

- Molecular Ion (M^+): $m/z = 158$
- Key Fragments: The spectrum typically shows major fragments at $m/z = 57$ and 85 .^[3]

Applications in Drug Development

Methyl 3-oxoheptanoate is a valuable precursor in the synthesis of various biologically active molecules. For instance, it is used in the synthesis of 4-oxymethyl-1,2-dioxanes, which have shown potent anti-malarial activity.^[2] It is also a reagent in the preparation of substituted cyclopenta-[d]-pyrimidines, which act as anti-microtubule agents and are investigated for their potential as anticancer drugs.^[2]

Logical Workflow for Synthesis of a Bioactive Precursor

The following diagram illustrates a generalized workflow for the synthesis of a more complex bioactive molecule starting from **methyl 3-oxoheptanoate**.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow from **methyl 3-oxoheptanoate**.

Safety and Handling

Methyl 3-oxoheptanoate is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.^[3] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as oxidizing agents.

Conclusion

Methyl 3-oxoheptanoate is a chemical compound with significant utility in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This guide has provided a detailed overview of its chemical properties, experimental protocols for its preparation and purification, and a summary of its spectral characteristics. The information presented herein is intended to support the work of researchers and scientists in leveraging the synthetic potential of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. METHYL 3-OXOHEPTANOATE CAS#: 39815-78-6 [m.chemicalbook.com]
- 3. Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3-Oxoheptanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b126765#methyl-3-oxoheptanoate-chemical-properties\]](https://www.benchchem.com/product/b126765#methyl-3-oxoheptanoate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com